REACTION_CXSMILES
|
[NH2:1][C:2]1C(O)=NC=[N:6][C:7]=1[NH2:8].[OH-].[Na+].Br[CH:13](Br)[C:14](=O)[C:15]([F:18])([F:17])[F:16]>>[F:16][C:15]([F:18])([F:17])[C:14]1[N:1]=[CH:2][C:7]([NH2:8])=[N:6][CH:13]=1 |f:1.2|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=NC1N)O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C(F)(F)F)=O)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 days at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 60% sulfuric acid (140 mL)
|
Type
|
STIRRING
|
Details
|
stirred at 135° C. for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
WAIT
|
Details
|
to sit for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallized from benzene/hexane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=CC(=NC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14 mmol | |
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 15.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |